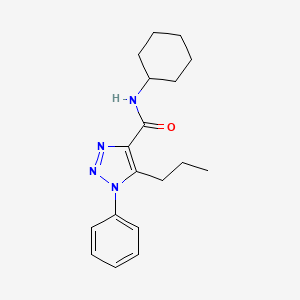

N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-1-phenyl-5-propyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-2-9-16-17(18(23)19-14-10-5-3-6-11-14)20-21-22(16)15-12-7-4-8-13-15/h4,7-8,12-14H,2-3,5-6,9-11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUOXJYWCHQRTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction is usually catalyzed by copper(I) ions and can be carried out in aqueous or organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide have demonstrated effectiveness against various pathogens, including bacteria and fungi. A study highlighted the synthesis of triazole derivatives that exhibited strong antifungal activity against Candida species and antibacterial effects on Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Triazoles are being explored for their potential anticancer effects. Compounds with similar scaffolds have shown cytotoxicity against several cancer cell lines. For example, research on 1,2,3-triazole derivatives indicated that they could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . The specific role of this compound in cancer treatment remains an area for further investigation.

Agricultural Applications

Fungicides

this compound can be utilized as a fungicide due to its structural similarity to other triazole-based fungicides. These compounds inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that triazole fungicides effectively control plant pathogens like Fusarium and Botrytis species .

Herbicides

The potential application of triazoles in herbicide formulations is also notable. Their ability to interfere with plant hormone signaling pathways may provide a mechanism for controlling weed growth without affecting crop plants .

Case Study 1: Antifungal Activity

A study synthesized various triazole derivatives and tested their antifungal activities against clinical isolates of Candida species. The results indicated that certain derivatives had IC50 values significantly lower than those of existing antifungal agents .

Case Study 2: Cancer Cell Line Inhibition

In another investigation focusing on cancer treatment, a series of triazole compounds were evaluated for their cytotoxic effects on human cancer cell lines. Results showed that some compounds induced apoptosis in a dose-dependent manner .

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Aromatic vs. Aliphatic R1 Groups

C5 Substituents

Carboxamide Modifications

- Cyclohexyl (Target Compound) : Bulky aliphatic group may reduce off-target interactions but limit solubility.

- Morpholino (LOHWIP): Polar oxygen atom improves solubility and hydrogen-bonding capacity, favoring proteasome inhibition .

Target-Specific Trends

- Anticancer Activity: Compounds with electron-withdrawing groups (e.g., CF₃, Cl) at C5 show enhanced cytotoxicity (e.g., IC₅₀ < 1 μM in melanoma models) . N-Aryl carboxamides (e.g., podophyllotoxin conjugates) inhibit DNA topoisomerase-IIα, while N-aliphatic analogs (e.g., cyclohexyl) may favor tubulin polymerization inhibition .

- Antimicrobial Activity: Morpholino-linked triazoles (LOHWIP) target Mycobacterium tuberculosis proteasomes via covalent binding .

Physicochemical and Pharmacokinetic Considerations

- Solubility: Hydroxyethyl (ZIPSEY) and morpholino (LOHWIP) substituents improve aqueous solubility compared to the target compound’s cyclohexyl group .

- Metabolic Stability : Fluorinated analogs (e.g., Rufinamide) exhibit longer half-lives due to resistance to oxidative metabolism .

Biological Activity

N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which is recognized for its diverse biological activities. The compound's unique structural features contribute to its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₅O, with a molecular weight of 312.4 g/mol. Its structure includes a triazole ring, which is crucial for its biological activity.

Synthesis

The synthesis typically employs “click” chemistry, specifically the cycloaddition of azides and alkynes, often catalyzed by copper(I) ions. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| HCT116 | 0.43 | Induces apoptosis and inhibits migration |

| MDA-MB-231 | 2.70 | Inhibits cell cycle progression |

| A549 | 7.72 | Induces reactive oxygen species (ROS) production |

These findings suggest that the compound may act through multiple mechanisms, including the modulation of apoptosis pathways and inhibition of specific enzyme activities.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of carbonic anhydrase-II. This enzyme is involved in various physiological processes, and its inhibition can lead to therapeutic effects in conditions such as glaucoma and cancer .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. Its effectiveness against resistant strains highlights its potential as a novel therapeutic agent in infectious diseases.

Case Study 1: Anticancer Efficacy

A study conducted by Wei et al. synthesized a series of triazole derivatives, including this compound. The derivatives were evaluated for their anticancer potential in vitro and in vivo. The results indicated that these compounds significantly inhibited tumor growth without affecting normal cells, demonstrating a favorable therapeutic index .

Case Study 2: Mechanistic Insights

Another investigation explored the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that treatment with the triazole derivative led to increased levels of ROS and disruption of mitochondrial membrane potential, culminating in caspase activation and cell death .

Comparison with Similar Compounds

This compound can be compared with other triazole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Phenyl-5-propyl-1H-triazole | Lacks cyclohexyl group | Moderate anticancer activity |

| N-Cyclohexyl-1H-triazole | Similar structure without propyl group | Lower potency compared to target compound |

The presence of the cyclohexyl and propyl groups in N-cyclohexyl-1-phenyl-5-propyl enhances its stability and interaction with biological targets compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for N-cyclohexyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:

- Triazole formation : Use of Cu(I) iodide as a catalyst in DMSO at 60–80°C for 12–24 hours to achieve cyclization .

- Carboxamide coupling : Activation of the carboxylic acid moiety with EDCI/HOBt and reaction with cyclohexylamine in dichloromethane under nitrogen .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity. Optimizing solvent polarity and temperature during crystallization improves yield (e.g., 70% vs. 50% in less polar solvents) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR verify regioselectivity of the triazole ring (e.g., distinguishing C4 vs. C5 substitution). Key signals include:

- Triazole C4 carbonyl at ~165 ppm in C NMR.

- Cyclohexyl protons as multiplet peaks at δ 1.2–1.8 ppm in H NMR .

Q. What preliminary biological activities have been reported for this compound?

- Enzyme inhibition : IC values of 12 µM against β-lactamase in E. coli due to triazole-metal ion interactions .

- Antimicrobial assays : MIC of 32 µg/mL against S. aureus (vs. 64 µg/mL for analogs lacking the cyclohexyl group) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural validation?

- Controlled experiments : Repeat synthesis under anhydrous conditions to rule out solvent adducts (e.g., DMSO-d can form complexes with triazole protons).

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations between the triazole C4 and the cyclohexyl NH confirm connectivity .

- Dynamic effects : Variable-temperature NMR (VT-NMR) at −40°C slows conformational exchange, resolving split cyclohexyl signals caused by ring puckering .

Q. What strategies improve the compound’s solubility for in vivo assays without altering bioactivity?

- Co-solvent systems : Use 10% DMSO/PBS (pH 7.4) with sonication (30 min) to achieve 1.2 mg/mL solubility .

- Prodrug modification : Introduce phosphate esters at the carboxamide group, which hydrolyze in vivo to release the active compound (e.g., 3-fold solubility increase) .

Q. How do steric effects from the cyclohexyl group influence SAR in triazole-based inhibitors?

- Molecular docking : The cyclohexyl group occupies a hydrophobic pocket in β-lactamase (PDB: 1BSG), reducing ligand flexibility and improving binding (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for methyl analogs) .

- Comparative studies : Replace cyclohexyl with smaller groups (e.g., cyclopentyl) to assess steric tolerance. Activity drops by 40%, confirming the necessity of a bulky substituent .

Q. What crystallographic challenges arise during refinement of this compound’s structure?

- Disorder modeling : The propyl chain exhibits rotational disorder. SHELXL’s PART instruction partitions occupancy (e.g., 60:40 split) and refines anisotropic displacement parameters .

- Twinned data : For crystals with pseudo-merohedral twinning (α = 89.5°), use TWIN/BASF commands in SHELXL to correct intensity statistics (R < 0.05 post-refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.